molecular formula C20H27N3O6S2 B8609136 2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate)

2-(1-Methyl-1H-imidazol-4-yl)ethanamine bis(4-methylbenzenesulfonate)

Cat. No. B8609136
M. Wt: 469.6 g/mol
InChI Key: UUVPCVUVNODPTR-UHFFFAOYSA-N
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Patent
US07985740B2

Procedure details

[2-(1-methyl-1H-imidazol-4-yl)ethyl]amine bis(4-methylbenzenesulfonate) (50 g) was dissolved in IMS (200 ml)/water (200 ml). This was passed through a DOWEX550A column (600 g), eluting with IMS (ca. 4 litres). Appropriate fractions were combined and concentrated in vacuo to yield the title compound, 13.4 g.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O)(=O)=O)=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1.[CH3:23][N:24]1[CH:28]=[C:27]([CH2:29][CH2:30][NH2:31])[N:26]=[CH:25]1>O>[CH3:23][N:24]1[CH:28]=[C:27]([CH2:29][CH2:30][NH2:31])[N:26]=[CH:25]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C1)CCN
Name
IMS
Quantity
200 mL
Type
solvent
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
eluting with IMS (ca. 4 litres)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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